molecular formula C7H9BrCl2N2O2 B13454655 3-Bromo-5-hydrazinylbenzoic acid dihydrochloride

3-Bromo-5-hydrazinylbenzoic acid dihydrochloride

Cat. No.: B13454655
M. Wt: 303.97 g/mol
InChI Key: YQCBOALVDSATLC-UHFFFAOYSA-N
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Description

3-Bromo-5-hydrazinylbenzoic acid dihydrochloride is an organic compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.9686 . This compound is a derivative of benzoic acid, where the bromine and hydrazinyl groups are substituted at the 3 and 5 positions, respectively. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydrazinylbenzoic acid dihydrochloride typically involves the bromination of 5-hydrazinylbenzoic acid followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The purification process typically includes recrystallization or chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydrazinylbenzoic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: 5-Hydrazinylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-hydrazinylbenzoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydrazinylbenzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-hydrazinylbenzoic acid dihydrochloride is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C7H9BrCl2N2O2

Molecular Weight

303.97 g/mol

IUPAC Name

3-bromo-5-hydrazinylbenzoic acid;dihydrochloride

InChI

InChI=1S/C7H7BrN2O2.2ClH/c8-5-1-4(7(11)12)2-6(3-5)10-9;;/h1-3,10H,9H2,(H,11,12);2*1H

InChI Key

YQCBOALVDSATLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NN)Br)C(=O)O.Cl.Cl

Origin of Product

United States

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